molecular formula C13H8N2O3 B5616695 5-nitro-3-phenyl-1,2-benzoxazole

5-nitro-3-phenyl-1,2-benzoxazole

Cat. No.: B5616695
M. Wt: 240.21 g/mol
InChI Key: UKYZYTJFGWFGHL-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1,2-benzoxazole (CAS Number 38735-62-5) is a benzoxazole derivative with the molecular formula C13H8N2O3 and a molecular weight of 240.21 g/mol . This compound is part of the benzoxazole class of heterocyclic scaffolds, which are planar bicyclic structures consisting of a benzene ring fused to a 1,3-oxazole ring . Benzoxazole cores are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active compounds and natural products . They are considered isosteres of nucleic acid bases, such as guanine and adenine, which facilitates their interaction with biological receptors . Researchers utilize benzoxazole derivatives like this compound as a key synthetic intermediate or building block for developing new pharmacologically active molecules. These derivatives have been investigated for a diverse range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The nitro substituent on the benzoxazole ring system offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships and the synthesis of more complex molecular architectures for various research applications. This product is provided for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-nitro-3-phenyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)13(14-18-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYZYTJFGWFGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-phenyl-1,2-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 3-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as metal catalysts and ionic liquid catalysts are commonly used to optimize the reaction conditions and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

5-nitro-3-phenyl-1,2-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-nitro-3-phenyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to bacterial DNA or enzymes involved in protein synthesis. Its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Core

The biological and physicochemical properties of benzoxazoles are highly sensitive to substituent modifications. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight LogP Key Properties/Applications Reference
5-Nitro-3-phenyl-1,2-benzoxazole -NO₂ (C5), -Ph (C3) C₁₃H₈N₂O₃ 264.22 ~3.1* Potential CNS activity, high lipophilicity
3-Ethyl-5-nitro-1,2-benzoxazole -NO₂ (C5), -C₂H₅ (C3) C₉H₈N₂O₃ 192.17 2.82 Enhanced solubility vs. phenyl analog
5-Bromo-3-methyl-1,2-benzoxazole -Br (C5), -CH₃ (C3) C₈H₆BrNO 212.04 2.90 Halogenated derivative for cross-coupling
5-Fluoro-3-piperidinyl-1,2-benzoxazole -F (C5), -piperidine (C3) C₁₂H₁₄ClFN₂O 296.71 N/A AChE inhibition, 5-HT4R agonism

*Estimated based on structural analogs.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group at C5 (electron-withdrawing) stabilizes the aromatic system, enhancing electrophilicity for nucleophilic substitution reactions. In contrast, alkyl groups (e.g., ethyl, methyl) at C3 are electron-donating, increasing solubility but reducing electrophilic reactivity .
  • Biological Activity: Piperidine-substituted derivatives (e.g., 5-fluoro-3-piperidinyl-1,2-benzoxazole) exhibit nanomolar acetylcholinesterase (AChE) inhibition and serotonin receptor (5-HT4R) agonism, highlighting the importance of bulky, basic substituents for CNS-targeted activity .

Comparison with Heterocyclic Analogs

Benzoxazoles are often compared to isosteric benzothiazoles and benzimidazoles. For example:

  • 3-Phenyl-1,2-oxazole-4-carboxamide derivatives (e.g., 5-methyl-N-(5-nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide): Hybrid structures with thiazole or imidazole moieties demonstrate broader pharmacological profiles, including antimicrobial and anticancer activities .

Q & A

Q. How can the molecular structure of 5-nitro-3-phenyl-1,2-benzoxazole be determined experimentally?

To elucidate the structure, use X-ray diffraction (XRD) with refinement software like SHELX for precise crystallographic analysis . Complement this with NMR spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm substituent positions and FT-IR to identify functional groups (e.g., nitro and oxazole vibrations) . Computational methods (DFT calculations) can further validate bond angles and electronic properties.

Q. What synthetic strategies are effective for preparing this compound?

Two primary routes are:

  • Cyclization of nitro-substituted precursors : React 2-amino-5-nitrophenol derivatives with phenylacetyl chloride under basic conditions to form the benzoxazole core .
  • Functional group interconversion : Introduce the nitro group post-cyclization via nitration of 3-phenyl-1,2-benzoxazole using mixed acid (H2_2SO4_4/HNO3_3) at controlled temperatures (0–5°C) to avoid over-nitration .

Q. What analytical techniques are critical for purity assessment?

Employ HPLC-MS to detect impurities at trace levels (<0.1%) and elemental analysis (CHNS) to verify stoichiometry. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay conditions or compound purity. Address this by:

  • Comparative studies : Test analogs (e.g., 5-nitro-2-phenyl-1,3-benzoxazole) to isolate substituent effects (see Table 1) .
  • Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins .
  • Metabolic profiling : Assess stability in liver microsomes to rule out false positives from degradation products .

Table 1 : Structural analogs and key differences

CompoundSubstituentsKey Characteristics
5-Nitro-2-phenyl-1,3-benzoxazoleNitro at C5, phenyl at C2Reduced steric hindrance vs. C3 isomer
6-NitroquinolineNitro at C6, quinoline coreEnhanced antimicrobial activity

Q. What strategies optimize synthetic yield and scalability?

  • Catalyst screening : Test Pd/C or CuI in cyclization reactions to reduce side products .
  • Continuous flow reactors : Improve reproducibility and scale-up efficiency by maintaining precise temperature/residence time control .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nitro-group reactivity while minimizing hydrolysis .

Q. How can computational methods predict reactivity and binding modes?

Perform docking simulations (e.g., AutoDock Vina) to model interactions with biological targets like enzymes. Pair with molecular dynamics (MD) to assess stability of ligand-protein complexes. For reactivity, use Fukui indices (DFT) to identify electrophilic/nucleophilic sites on the benzoxazole core .

Methodological Challenges and Solutions

Q. What precautions are necessary for safe handling?

Refer to Material Safety Data Sheets (MSDS):

  • Harmful by inhalation/skin contact : Use fume hoods, nitrile gloves, and lab coats .
  • Decomposition risks : Avoid strong oxidizers; store in amber vials at –20°C under inert gas .

Q. How to design structure-activity relationship (SAR) studies?

  • Systematic substitution : Modify the nitro group (e.g., replace with cyano or trifluoromethyl) and vary the phenyl ring’s substituents (e.g., halogens, methyl) .
  • Pharmacophore mapping : Identify critical interaction points (e.g., nitro group for hydrogen bonding) using 3D-QSAR models .

Data Interpretation and Contradictions

Q. Why do biological activities vary across studies?

  • Assay variability : Standardize protocols (e.g., fixed cell lines vs. primary cells).
  • Solubility issues : Use co-solvents (DMSO ≤1%) or nanoformulations to improve bioavailability .
  • Off-target effects : Validate selectivity via kinase profiling panels or CRISPR knockout models .

Q. How to address conflicting crystallography vs. computational data?

Reconcile discrepancies by:

  • Multi-conformer models : Account for flexible substituents (e.g., phenyl ring rotation) in XRD refinement .
  • Hybrid QM/MM simulations : Combine quantum mechanics for the ligand with molecular mechanics for the protein environment .

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